molecular formula C22H27N3O5 B2976653 N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide CAS No. 1021107-94-7

N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide

Cat. No.: B2976653
CAS No.: 1021107-94-7
M. Wt: 413.474
InChI Key: IUUMTBOWDCQNMZ-UHFFFAOYSA-N
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Description

N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes an acetamidobenzamido group and diethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-acetamidobenzoic acid with ethylenediamine to form an intermediate, which is then reacted with 3,4-diethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of histone deacetylases, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide
  • N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide

Uniqueness

N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide stands out due to its unique diethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-4-29-19-11-8-17(14-20(19)30-5-2)22(28)24-13-12-23-21(27)16-6-9-18(10-7-16)25-15(3)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUMTBOWDCQNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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